4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core, a brominated benzamide group, and a tetrahydrofuran moiety
Mechanism of Action
Mode of Action
It is known that the compound undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s bromination reaction suggests that it may interact with pathways involving free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling with Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.
Formation of Benzamide: Finally, the brominated benzimidazole derivative is coupled with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various types of chemical reactions:
Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxide in anhydrous ethanol.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study the function of various enzymes and receptors in biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
- 4-chloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
- 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzylamine
Uniqueness
4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the tetrahydrofuran moiety, which can enhance the compound’s solubility and bioavailability. These features make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJNGNEEQHFHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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